An In-depth Technical Guide to the Synthesis and Characterization of Cyclotetradecyne and Its Analogs
An In-depth Technical Guide to the Synthesis and Characterization of Cyclotetradecyne and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclotetradecyne, a medium-sized cycloalkyne of interest in chemical research and drug development. Due to the limited availability of detailed experimental data for cyclotetradecyne, this guide will focus on the closely related and well-characterized analog, 1,8-cyclotetradecadiyne (B73490), as a representative example. The principles and techniques discussed are broadly applicable to the synthesis and analysis of cyclotetradecyne.
Introduction
Cycloalkynes are cyclic hydrocarbons containing one or more carbon-carbon triple bonds within the ring. The inherent ring strain and unique geometry of these molecules make them highly reactive and valuable intermediates in organic synthesis. Cyclotetradecyne (C₁₄H₂₄) and its di-yne analog, 1,8-cyclotetradecadiyne (C₁₄H₂₀), are of particular interest due to their potential applications in macrocyclic chemistry, materials science, and as building blocks in the synthesis of complex molecular architectures.
This guide will detail a common synthetic route to a representative cyclotetradecyne analog and provide a thorough description of the analytical techniques used for its characterization.
Synthesis of 1,8-Cyclotetradecadiyne
A prevalent method for the synthesis of cyclic diynes is the Eglinton (or Glaser-Eglinton-Hay) coupling reaction.[1][2][3] This oxidative coupling of terminal alkynes is a robust and versatile method for the formation of carbon-carbon bonds. In the context of macrocycle synthesis, an intramolecular Eglinton coupling of a suitable di-terminal alkyne can yield the desired cyclic diyne.
A logical synthetic pathway for 1,8-cyclotetradecadiyne would involve the oxidative cyclization of 1,13-tetradecadiyne. The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for 1,8-cyclotetradecadiyne.
Experimental Protocol: Synthesis of 1,8-Cyclotetradecadiyne via Eglinton Coupling
This protocol is a representative procedure based on established methods for oxidative coupling of terminal alkynes.[4][5][6]
Materials:
-
1,13-Tetradecadiyne
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
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Diethyl ether
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Hydrochloric acid (HCl), 2M
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Sodium sulfate (B86663) (Na₂SO₄), anhydrous
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Silica (B1680970) gel for column chromatography
-
Hexane
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Ethyl acetate
Procedure:
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A solution of 1,13-tetradecadiyne (1.0 g, 5.3 mmol) in pyridine (50 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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To this solution, a solution of copper(II) acetate (3.0 g, 16.5 mmol) in pyridine (100 mL) is added dropwise over a period of 4 hours with vigorous stirring at 50 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 50 °C.
-
The reaction mixture is then concentrated under reduced pressure to remove the pyridine.
-
The residue is dissolved in diethyl ether (100 mL) and washed successively with water (3 x 50 mL), 2M HCl (3 x 50 mL) until the aqueous layer is acidic, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,8-cyclotetradecadiyne as a white solid.
Characterization of 1,8-Cyclotetradecadiyne
The structure and purity of the synthesized 1,8-cyclotetradecadiyne can be confirmed using a combination of spectroscopic techniques.
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of 1,8-cyclotetradecadiyne.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [7] |
| Molecular Weight | 188.31 g/mol | [7] |
| IUPAC Name | cyclotetradeca-1,8-diyne | [7] |
| CAS Number | 1540-80-3 | [7] |
Spectroscopic Data
The following tables present the expected spectroscopic data for 1,8-cyclotetradecadiyne based on available database information.[8][9]
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | m | 8H | -C≡C-CH₂- |
| ~ 1.5 | m | 12H | -CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 80 | -C≡C- |
| ~ 28 | -CH₂- |
| ~ 19 | -C≡C-CH₂- |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2930 | Strong | C-H stretch (alkane) |
| ~ 2860 | Strong | C-H stretch (alkane) |
| ~ 2230 | Medium | C≡C stretch |
| ~ 1460 | Medium | C-H bend (alkane) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 188 | [M]⁺ | Molecular Ion |
| 159 | [M - C₂H₅]⁺ | |
| 145 | [M - C₃H₇]⁺ | |
| 131 | [M - C₄H₉]⁺ | |
| 117 | [M - C₅H₁₁]⁺ | |
| 105 | [M - C₆H₁₁]⁺ | |
| 91 | [M - C₇H₁₃]⁺ |
Logical Relationships in Spectroscopic Analysis
The process of characterizing an organic molecule involves a logical workflow where different spectroscopic techniques provide complementary information to elucidate the final structure.
Figure 2: Logical workflow for the spectroscopic characterization of an organic molecule.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of a representative cyclotetradecyne analog, 1,8-cyclotetradecadiyne. The Eglinton coupling reaction serves as a reliable method for the synthesis of such macrocyclic diynes. The combination of NMR, FT-IR, and mass spectrometry provides a powerful toolkit for the unambiguous structural elucidation of these fascinating molecules. The information presented herein should serve as a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Eglinton Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Eglinton Coupling | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Cyclotetradecadiyne | C14H20 | CID 137070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-Cyclotetradecadiyne - SpectraBase [spectrabase.com]
- 9. rsc.org [rsc.org]
